An In-depth Technical Guide to (4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)methanol: A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide to (4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)methanol: A Key Intermediate in Modern Drug Discovery
Executive Summary
The substituted pyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous approved therapeutics, particularly in oncology. This guide provides a detailed technical overview of a specific, high-value pyrimidine intermediate: (4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)methanol . We will delve into its fundamental chemical properties, outline a robust synthetic pathway, and explore its potential applications as a strategic building block for targeted therapies. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel bioactive molecules.
The Privileged Pyrimidine Scaffold: A Gateway to Bioactivity
The pyrimidine ring system is a classic example of a "privileged scaffold" in drug discovery. Its structural resemblance to the purine bases of DNA and RNA allows molecules incorporating this heterocycle to interact with a wide array of biological targets. Specifically, the 2,4-disubstituted pyrimidine core is a well-established hinge-binding motif for various protein kinases. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of kinase inhibitors has revolutionized treatment paradigms, and pyrimidine-based structures are central to this success.[1][2]
The subject of this guide, (4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)methanol, presents a unique combination of functional groups that make it an exceptionally versatile precursor for library synthesis and lead optimization campaigns. The ethylamino group at the C4 position, the methylthio ether at C2, and the hydroxymethyl group at C5 offer three distinct points for chemical modification, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.
Core Chemical & Physical Properties
A precise understanding of a molecule's physical properties is critical for its effective use in synthesis and formulation. The key identifiers and properties of (4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)methanol are summarized below.
| Property | Value | Source |
| Chemical Name | (4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)methanol | [3] |
| Synonyms | 4-ethylamino-2-methylthio-5-pyrimidinemethanol; (4-Ethylamino-2-methylsulfanyl-pyrimidin-5-yl)-methanol | [3] |
| CAS Number | 185040-34-0 | [3][4] |
| Molecular Formula | C₈H₁₃N₃OS | [3][4] |
| Molecular Weight | 199.27 g/mol | [3][4] |
| Physical Form | Solid | [3] |
| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [4] |
| InChI Key | QCDOUHFYODXAQJ-UHFFFAOYSA-N | [3] |
Synthesis and Characterization Workflow
The synthesis of this pyrimidine derivative can be approached through several routes. A common and efficient strategy involves the nucleophilic substitution of a 4-chloro-pyrimidine precursor, followed by the reduction of a C5-ester. This approach offers high yields and utilizes readily available starting materials.
Retrosynthetic Analysis
A logical retrosynthetic pathway begins by disconnecting the primary alcohol, revealing a C5-ester as a key intermediate. This ester can be formed from a more fundamental pyrimidine core, which is typically assembled from simple acyclic precursors.
Caption: Retrosynthetic analysis of the target molecule.
Recommended Synthetic Protocol
This protocol describes a two-step process starting from the commercially available ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.
Step 1: Synthesis of Ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate
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To a solution of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile, add triethylamine (1.5 eq) or another non-nucleophilic base.
-
Cool the mixture to 0°C in an ice bath.
-
Add ethylamine (1.2 eq, either as a solution in THF or bubbled as a gas) dropwise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Reduction to (4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)methanol
-
Dissolve the ester from Step 1 (1.0 eq) in anhydrous THF and cool the solution to 0°C under an inert atmosphere (e.g., Argon or Nitrogen).
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Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄, 1.5 eq) or diisobutylaluminium hydride (DIBAL-H), dropwise. Causality Note: The use of a strong reducing agent like LiAlH₄ is necessary for the complete reduction of the ester to the primary alcohol. The reaction is highly exothermic and requires careful temperature control to avoid side reactions.
-
Stir the mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir overnight.[5]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by slowly adding water, followed by a 15% NaOH solution, and then water again, while maintaining cooling. This procedure (Fieser workup) ensures the precipitation of aluminum salts for easy filtration.
-
Filter the resulting slurry through a pad of Celite, washing thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the target compound, (4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)methanol.
Purification and Quality Control Workflow
Ensuring the purity and identity of the final compound is paramount. A standard workflow for purification and analysis is outlined below.
Caption: Standard workflow for purification and characterization.
Predicted Spectroscopic Profile
While full experimental spectra should be acquired for confirmation, the expected spectroscopic data can be reliably predicted based on the molecule's structure. This serves as a primary tool for structural verification.
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for each unique proton environment.
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Ethyl group (NH-CH₂-CH₃): A triplet around 1.2 ppm (3H) and a quartet around 3.5 ppm (2H).
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Methylthio group (S-CH₃): A sharp singlet around 2.5 ppm (3H).
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Hydroxymethyl group (C-CH₂-OH): A singlet or doublet around 4.6 ppm (2H). The hydroxyl proton itself may appear as a broad singlet.
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Pyrimidine Ring Proton (Ar-H): A sharp singlet in the aromatic region, typically around 8.0-8.5 ppm (1H).
-
Amine Proton (NH): A broad singlet, which may exchange with D₂O, typically around 5.0-6.0 ppm (1H).
-
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) in positive mode should readily show the protonated molecular ion [M+H]⁺ at m/z ≈ 200.28. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy : Key vibrational frequencies are expected to be observed:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
N-H stretch: A moderate band around 3300-3500 cm⁻¹.
-
C-H stretches: Sharp bands just below 3000 cm⁻¹.
-
C=N and C=C stretches (pyrimidine ring): Multiple bands in the 1500-1650 cm⁻¹ region.
-
C-O stretch: A strong band in the 1000-1200 cm⁻¹ region.
-
Reactivity and Strategic Applications in Drug Design
The true value of (4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)methanol lies in its potential as a versatile building block for creating more complex molecules with therapeutic potential.
Role as a Kinase Inhibitor Fragment
The 4-aminopyrimidine core is a classic "hinge-binder" for ATP-competitive kinase inhibitors. The nitrogen atoms of the pyrimidine ring form crucial hydrogen bonds with the backbone amide residues of the kinase hinge region, anchoring the inhibitor in the ATP binding pocket. The substituents at the C2 and C5 positions then project into different pockets of the active site, dictating the inhibitor's potency and selectivity profile.
Caption: Interaction model within a kinase ATP binding site.
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C5-Hydroxymethyl Group: This functional group is a key handle for synthetic elaboration. It can be oxidized to an aldehyde for reductive amination, converted to a halide for cross-coupling reactions, or used in ether/ester linkages to explore the deeper regions of the ATP binding site (often the ribose pocket).
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C2-Methylthio Group: This group can be displaced by other nucleophiles or oxidized to the corresponding sulfoxide or sulfone. These modifications can alter solubility, metabolic stability, and interactions with the solvent-exposed region of the active site.
This strategic positioning of functional groups makes the title compound an ideal starting point for constructing libraries of kinase inhibitors targeting enzymes like CDKs, CHK1, and others implicated in cancer.[1][6]
Safety and Handling
As a research chemical, (4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)methanol should be handled with appropriate care in a laboratory setting. While specific toxicity data is not available, related chloro-pyrimidine precursors are known to be irritants.[7]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[4]
Conclusion
(4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)methanol is more than just a chemical intermediate; it is a strategically designed building block for modern medicinal chemistry. Its combination of a proven kinase-binding scaffold with three distinct and versatile functional groups provides researchers with a powerful tool for the rapid development of novel, targeted therapeutics. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for unlocking its full potential in the ongoing quest for new and effective medicines.
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